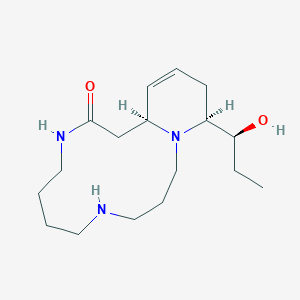
Palustrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palustrine is a lactam and an azamacrocycle.
This compound is a natural product found in Markhamia tomentosa with data available.
Wissenschaftliche Forschungsanwendungen
Environmental and Landscape Evolution : Research by Miras et al. (2015) highlights the use of pollen, non-pollen palynomorphs, and diatoms in assessing the long-term impacts of human activities on landscape evolution, vegetal biodiversity, and water quality in lacustrine ecosystems, as seen in Lake Aydat's sedimentary core study (Miras et al., 2015).
Remote Sensing in Wetland Analysis : Wright and Gallant (2007) demonstrated the application of Landsat TM imagery combined with ancillary environmental data in modeling probabilities of palustrine wetland occurrence in Yellowstone National Park, providing a methodology for improved wetland remote sensing (Wright & Gallant, 2007).
Rural Tourism and Wetland Management : Kang et al. (2010) conducted a study to develop management and application plans for rural tourism through the analysis of this compound wetland in rural areas, highlighting its use in agriculture, landscape, and tourism (Kang et al., 2010).
Palaeoenvironmental Significance : Alonso-Zarza (2003) discussed the increased interest in this compound carbonates and calcretes due to their significant environmental information, revealing insights into pedogenic, sedimentary, and diagenetic processes (Alonso-Zarza, 2003).
Ecological and Geological Insights : Platt and Wright (1992) explored this compound carbonates in the context of the Florida Everglades, proposing an exposure index for the freshwater environment and discussing their significance in ecological and geological records (Platt & Wright, 1992).
Sequence Stratigraphy and Coastal Environments : MacNeil and Jones (2006) highlighted the role of this compound deposits in coastal environments, particularly in tracking shoreline shifts and indicating subaerial unconformities, as seen in the Upper Devonian Alexandra Formation (MacNeil & Jones, 2006).
This compound Wetlands in Hydrological Studies : Gangat et al. (2020) investigated the potential of Sentinel Synthetic Aperture Radar (SAR) and optical sensors in predicting soil moisture content (SMC) in this compound wetlands, showcasing the role of remote sensing in wetland–terrestrial gradient studies in South Africa (Gangat et al., 2020).
Eigenschaften
| 22324-44-3 | |
Molekularformel |
C17H31N3O2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
(13S)-17-[(1S)-1-hydroxypropyl]-1,5,10-triazabicyclo[11.4.0]heptadec-14-en-11-one |
InChI |
InChI=1S/C17H31N3O2/c1-2-16(21)15-8-5-7-14-13-17(22)19-11-4-3-9-18-10-6-12-20(14)15/h5,7,14-16,18,21H,2-4,6,8-13H2,1H3,(H,19,22)/t14-,15?,16+/m1/s1 |
InChI-Schlüssel |
YBZUGUWOQLUNKD-TUOGLVOQSA-N |
Isomerische SMILES |
CC[C@@H](C1CC=C[C@H]2N1CCCNCCCCNC(=O)C2)O |
SMILES |
CCC(C1CC=CC2N1CCCNCCCCNC(=O)C2)O |
Kanonische SMILES |
CCC(C1CC=CC2N1CCCNCCCCNC(=O)C2)O |
Synonyme |
palustrine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


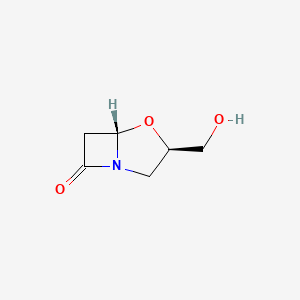




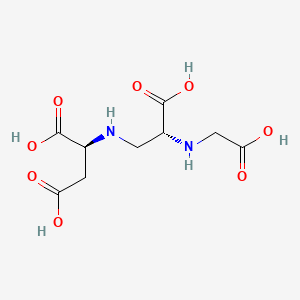
![7-[5-Oxo-2-(3-oxooct-1-enyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B1229069.png)
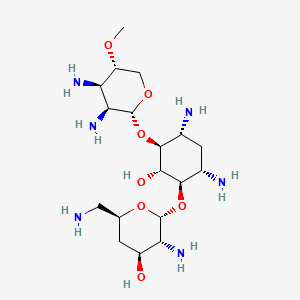
![2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B1229074.png)
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-quinolin-6-ylpentanamide](/img/structure/B1229075.png)
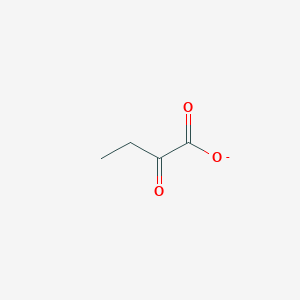
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethyl-1-(2-furanylmethyl)thiourea](/img/structure/B1229082.png)
![2-(2-Furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester](/img/structure/B1229084.png)
![11-Benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1229085.png)
